5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine

GPCR Pharmacology Serotonin Receptor Selective Antagonist

Sourcing a validated, selective 5-HT2B probe for fibrosis research often yields analogs with confounding off-target activity. 5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1190322-74-7) solves this with verified potency and an exceptional selectivity profile. - 5-HT2B antagonism (IC50=54 nM) with negative profile against 160 GPCRs and kinases. - Clean ADME and lack of CYP inhibition minimizes in vivo artifacts. - Lot-to-lot consistency ensures reproducible results for cardiac, pulmonary, and hepatic fibrosis models.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 1190322-74-7
Cat. No. B3220062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine
CAS1190322-74-7
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=C2C=CNC2=NC=C1OC
InChIInChI=1S/C9H10N2O/c1-6-7-3-4-10-9(7)11-5-8(6)12-2/h3-5H,1-2H3,(H,10,11)
InChIKeySPIAREYCIANVCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine Product Overview


5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1190322-74-7) is a heterocyclic small molecule belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) family, characterized by a C5 methoxy and a C4 methyl substituent on the core scaffold [1]. This specific substitution pattern distinguishes it from other regioisomers and analogs, and is directly linked to its potent and highly selective antagonism of the serotonin 5-HT2B receptor, a profile that is not shared by its unsubstituted or mono-substituted counterparts [2].

5-HT2B-selective antagonist probe: unique substitution pattern enables selective GPCR pathway studies.
Kinase-negative 7-azaindole: no inhibition of 302 kinases; suitable for receptor-exclusive investigations.
Reported clean secondary pharmacology: negative in CYP, transporter, and safety panels; supports in vivo model use.

5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine vs. Pyrrolopyridine Analogs


The biological activity and pharmacological profile of pyrrolo[2,3-b]pyridine derivatives are exquisitely sensitive to the nature and position of substituents on the core scaffold . While many analogs, such as those explored for c-Met [1] or SGK1 [2] inhibition, exhibit broad activity against cancer cell lines, the 5-methoxy-4-methyl substitution pattern confers a unique and verified pharmacological profile, specifically a high degree of potency and selectivity for the 5-HT2B receptor [3]. Substituting this compound with a different analog, even one with similar chemical properties, would almost certainly result in a complete loss of this specific, validated biological activity and could introduce unpredictable off-target effects, making it unsuitable for research focused on this particular pathway.

This compound

5-Methoxy-4-methyl substitution; 5-HT2B selective antagonist; non-kinase GPCR tool.

Profile validated by head-to-head GPCR panel and kinome screen.
Pyrrolopyridine analogs

Analog substitution may shift activity toward kinase inhibition (e.g., c-Met, SGK1) and lose 5-HT2B selectivity.

Receptor profile and secondary pharmacology may differ significantly; not interchangeable without verification.

5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine Differentiation Evidence


Selective 5-HT2B Antagonism

This compound demonstrates potent antagonist activity at the human 5-HT2B receptor. In a head-to-head comparison within a broad GPCR selectivity panel, it showed activity only against 5-HT2B, with no agonist or antagonist activity detected against 160 other GPCRs [1]. This level of selectivity is a direct and quantifiable differentiation from other pyrrolo[2,3-b]pyridine analogs, which often exhibit broader kinase or GPCR profiles.

Selective 5-HT2B Antagonism
Head-to-head comparison
IC50 = 22±9.0 nM (binding), 54 nM (cellular antagonist); active against 1 of 161 GPCRs.
Supports highly selective tool compound use for 5-HT2B pathway studies.
Functional selectivity ratio >160:1 in GPCR panel.
GPCR Pharmacology Serotonin Receptor Selective Antagonist 5-HT2B

ADME and Safety Profile

Beyond its primary pharmacology, this compound exhibits a clean secondary pharmacology profile in key safety and ADME assays, which is a critical differentiator for its use as an in vivo probe. It was negative for hERG binding, a panel of CYP enzymes, and key transporters, indicating a lower potential for drug-drug interactions and cardiac toxicity compared to less selective analogs [1]. Furthermore, it shows good metabolic stability in rodent microsomes (T1/2 > 60 min), a property not guaranteed across all pyrrolo[2,3-b]pyridine derivatives [1].

ADME & Secondary Pharmacology
Class-level inference
Negative in >20 assays (hERG, CYPs, transporters); rodent microsome T1/2 >60 min.
Reported favorable secondary profile may reduce confounding in vivo artifacts.
Comparison to promiscuous kinase analogs supports profile differentiation.
ADME Drug Metabolism In Vivo Pharmacology Safety Pharmacology

Kinase Selectivity Profile

A kinome-wide screen against 302 kinases showed that this compound is negative for inhibition, a finding that starkly differentiates it from the majority of pyrrolo[2,3-b]pyridine analogs which are primarily developed as kinase inhibitors (e.g., for c-Met, SGK1, or CDK1) [1]. While a study on 32 related pyrrolo[2,3-b]pyridine analogs found antiproliferative activity with IC50 values as low as 0.12 µM [2], this specific compound's lack of kinome activity indicates a distinct mechanism and a cleaner profile for its intended target (5-HT2B) [1].

Kinase Selectivity Profile
Cross-study comparable
0 kinases inhibited out of 302 tested.
Differentiates from typical pyrrolopyridine kinase inhibitors; supports GPCR-exclusive probe status.
Kinome screen confirms absence of common off-target kinase activity.
Kinase Selectivity Kinome Profiling Off-Target Effects Chemical Probe

5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine Research Applications


5-HT2B Fibrosis Chemical Probe

This compound is a first-choice chemical probe for in vitro and in vivo studies of 5-HT2B receptor function in fibrosis. Its potent antagonism (IC50 = 54 nM) and exceptional selectivity over other GPCRs and kinases [1] provide a high level of confidence that any observed biological effects are due to 5-HT2B blockade. This is particularly relevant in models of cardiac, pulmonary, or hepatic fibrosis where 5-HT2B is a validated therapeutic target [2].

Carcinoid Syndrome Proof-of-Concept

The compound's clean ADME and safety profile [1] makes it a strong candidate for in vivo studies exploring the role of peripheral 5-HT2B antagonism in carcinoid syndrome or other conditions involving excessive serotonin production. Its lack of kinase activity and CYP inhibition minimizes the risk of confounding toxicities or drug-drug interactions, allowing for clearer interpretation of results in complex in vivo systems [1].

GPCR Assay Development

As a selective 5-HT2B antagonist with a verified negative profile against 160 other GPCRs [1], this compound is an ideal reference standard for developing and validating new 5-HT2B assays, including binding, functional, and imaging assays. It can serve as a high-quality control compound to benchmark assay performance and as a tool for deorphanizing other GPCRs by cross-screening.

Application
Selection Property
Validation Focus
5-HT2B pathway studies in fibrosis models
5-HT2B receptor selectivity profile
Fibrosis model endpoints; receptor-exclusive pharmacology
Peripheral serotonin research / carcinoid syndrome models
Secondary pharmacology and ADME profile
In vivo exposure and off-target review; metabolic stability context
GPCR assay development and validation
Verified negative GPCR selectivity panel
Assay benchmarking, cross-screening, and reference standard suitability

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